molecular formula C22H17N3O3 B2871771 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-49-9

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

Cat. No. B2871771
M. Wt: 371.396
InChI Key: JAZXSGDFRCLAAT-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Electrochemical Studies

1-Phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one and its derivatives have been studied in the field of electrochemistry. Research conducted by Andruzzi et al. (1977) focused on the electrochemical and ESR studies of indolinone derivatives, including this compound. They explored their reduction behavior in different media, providing insights into their electrochemical properties (Andruzzi et al., 1977).

Catalytic Applications

Studies on the catalytic applications of related compounds have been conducted. For instance, the research by Qu et al. (2020) involved the synthesis of metal complexes using phenoxy-type ligands, which can be relevant for understanding the catalytic behavior of similar indolone derivatives (Qu et al., 2020).

Synthesis of N-Heterocycles

Portela-Cubillo et al. (2008) explored the use of similar compounds in the microwave-assisted synthesis of N-heterocycles. This study provides valuable insights into the potential application of 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one in the efficient preparation of novel N-heterocyclic compounds (Portela-Cubillo et al., 2008).

Pharmacological Interest

Konkel et al. (2006) studied amino analogs of similar indolone compounds, highlighting their high affinity for certain receptors, which suggests potential pharmacological applications. While this study doesn't directly involve 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, it indicates a possible area of interest for further research (Konkel et al., 2006).

Oxidation Studies

The research by Mitsumoto and Nitta (2003) on the oxidizing ability of (tropon-2-ylimino)pnictoranes could be relevant for understanding the oxidative properties of similar compounds like 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one (Mitsumoto & Nitta, 2003).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-9-5-7-13-18(15)23-22(27)28-24-20-17-12-6-8-14-19(17)25(21(20)26)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,27)/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZXSGDFRCLAAT-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

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